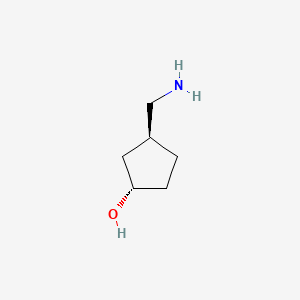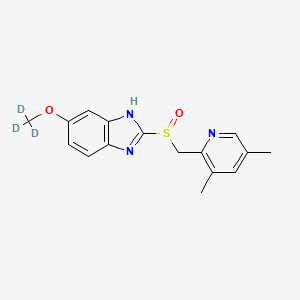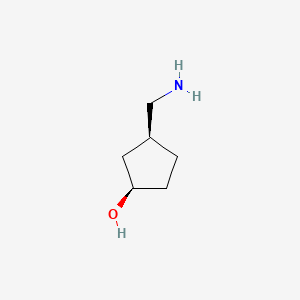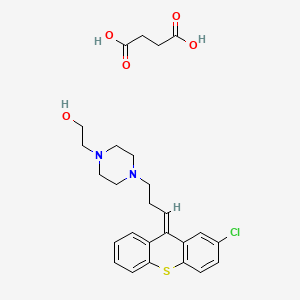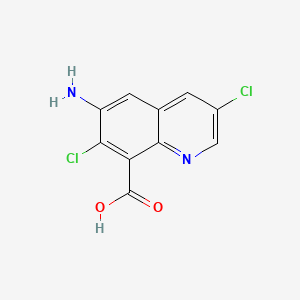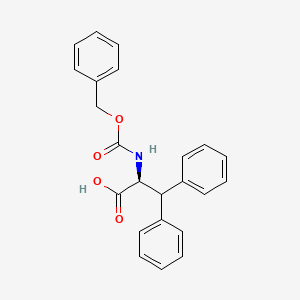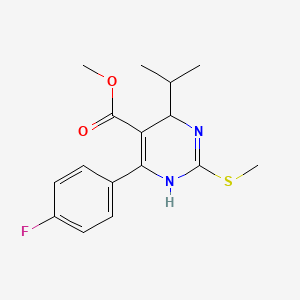
Methyl-6-(4-Fluorphenyl)-4-isopropyl-2-methylthio-1,4-dihydropyrimidin
Übersicht
Beschreibung
An intermediate of Rosuvastatin.
Wissenschaftliche Forschungsanwendungen
Antivirale Forschung
Diese Verbindung wurde auf ihr Potenzial als antivirales Mittel untersucht. Die Synthese und Charakterisierung der Verbindung, einschließlich ihrer Kristallstruktur und computergestützter Untersuchungen, wurden durchgeführt . Die Studie zielte darauf ab, die physikalisch-chemischen Eigenschaften und die pharmazeutische Wirksamkeit durch Dichtefunktionaltheorie (DFT) und Molekül-Docking-Analyse zu untersuchen. Die niedrige Energielücke, die durch die Analyse des Grenzflächen-Molekülorbitals (FMO) angezeigt wird, deutet auf chemische Reaktivität hin, und der Elektrophilieindex weist auf eine wahrscheinliche biologische Aktivität hin, was sie zu einem Kandidaten für weitere antivirale Forschung macht.
Antioxidative Aktivität
Auf der Suche nach neuen Molekülen mit antioxidativen Eigenschaften wurden Derivate dieser Verbindung auf ihre Fähigkeit untersucht, freie Radikale abzufangen und oxidativen Stress zu reduzieren . Die antioxidativen Eigenschaften sind entscheidend, da sie den Körper vor chronischen Krankheiten schützen und den Fortschritt von Erkrankungen wie Arteriosklerose, Schlaganfall und Alzheimer-Krankheit verlangsamen können. Die Derivate zeigten eine bemerkenswerte DPPH-Radikal-scavenging-Aktivität und Reduktionskraft, was das Potenzial der Verbindung in antioxidativen Anwendungen unterstreicht.
Pharmazeutische Wirksamkeit
Die potenzielle pharmazeutische Wirksamkeit der Verbindung wurde durch computergestützte und experimentelle Analysen untersucht . Die Analyse des molekularen elektrostatischen Potenzials (MEP) deutet darauf hin, dass die Stickstoffatomelektronennegativ sind, was auf die Reaktivität der Verbindung in biologischen Systemen hindeuten könnte. Diese Eigenschaft ist wichtig für die Entwicklung von Medikamenten mit gezielten Wirkungen.
Chemische Reaktivität
Die chemische Reaktivität der Verbindung wurde durch eine niedrige Energielücke in der FMO-Analyse angezeigt . Diese Eigenschaft ist für die Synthese verschiedener Pharmazeutika von Bedeutung, da eine geringere Energielücke oft mit einer höheren Reaktivität korreliert, wodurch chemische Umwandlungen leichter möglich werden.
Vorhersage der biologischen Aktivität
Der Elektrophilieindex (ω) der Verbindung wurde verwendet, um ihre biologische Aktivität vorherzusagen . Dieser Index hilft zu verstehen, wie die Verbindung mit biologischen Molekülen interagieren könnte, was für das Design und die Entwicklung von Medikamenten unerlässlich ist.
Computergestützte und experimentelle UV-Spektralanalysen
Die Verbindung wurde computergestützten und experimentellen UV-Spektralanalysen unterzogen, um die Bandlücke zu bestimmen, die mit elektronischen Übergängen verbunden ist . Diese Information ist nützlich, um die elektronischen Eigenschaften der Verbindung und ihre potenziellen Anwendungen in der Materialwissenschaft zu verstehen.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that similar compounds, such as those involved in suzuki–miyaura (sm) cross-coupling reactions, participate in electronically divergent processes with the metal catalyst . This suggests that Methyl 6-(4-Fluorophenyl)-4-isopropyl-2-methylthio-1,4-dihydropyrimidine may also influence various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have a wide range of biological activities .
Result of Action
It is known that similar compounds have a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Action Environment
It is known that similar compounds are generally environmentally benign , suggesting that this compound may also be stable and effective in various environmental conditions.
Eigenschaften
IUPAC Name |
methyl 6-(4-fluorophenyl)-2-methylsulfanyl-4-propan-2-yl-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-9(2)13-12(15(20)21-3)14(19-16(18-13)22-4)10-5-7-11(17)8-6-10/h5-9,13H,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCGVJOZWRJIQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=C(NC(=N1)SC)C2=CC=C(C=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744183 | |
| Record name | Methyl 6-(4-fluorophenyl)-2-(methylsulfanyl)-4-(propan-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885100-76-5 | |
| Record name | Methyl 6-(4-fluorophenyl)-2-(methylsulfanyl)-4-(propan-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


